molecular formula C7H6N2O B576098 2-(Hydroxymethyl)nicotinonitrile CAS No. 182054-69-9

2-(Hydroxymethyl)nicotinonitrile

Cat. No. B576098
CAS RN: 182054-69-9
M. Wt: 134.138
InChI Key: WKERUWSCAVHYBQ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)nicotinonitrile is a chemical compound that is used for pharmaceutical testing . It is a derivative of nicotinonitrile, which is an organic compound with a pyridine ring and a nitrile group attached to the 3-position .

Scientific Research Applications

  • Synthesis and Primitive Earth Conditions : Nicotinonitriles, including derivatives like 2-(Hydroxymethyl)nicotinonitrile, can be synthesized under primitive Earth conditions, which suggests their potential role in prebiotic chemistry. They are formed by electric discharges on ethylene and ammonia, leading to pyridine and hydrogen cyanide, which then react to form cyanopyridines. These compounds could hydrolyze in primitive oceans to form nicotinamide and nicotinic acid (Friedmann, Miller, & Sanchez, 1971).

  • Photophysical Properties : Certain nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have been synthesized and studied for their photophysical properties, indicating their potential as blue light-emitting materials. These compounds show good absorption and fluorescence properties (Ahipa, Kamath, Kumar, & Adhikari, 2014).

  • Cytotoxicity and Pharmaceutical Applications : Research into nicotinonitrile derivatives has also explored their cytotoxicity and potential pharmaceutical applications. For instance, studies on new nicotinonitriles and their furo[2,3-b]pyridine derivatives have shown promising cytotoxicity against various tumor cell lines, suggesting their potential in cancer treatment (Ibrahim et al., 2018).

  • Sensitizers in Solar Cells : Nicotinonitrile derivatives have been used in dye-sensitized solar cells (DSSCs). For example, a study on 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile found it to be an effective co-sensitizer, enhancing the efficiency of DSSCs (Hemavathi et al., 2019).

  • Corrosion Inhibition : Some nicotinonitriles act as corrosion inhibitors for metals in acidic environments. Their efficiency as inhibitors was demonstrated in studies involving mild steel in hydrochloric acid solutions (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

  • Antimicrobial and Anticancer Activities : Nicotinonitrile-coumarin hybrids have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results against various bacterial strains and cancer cell lines, suggesting their potential in medicinal chemistry (Sanad & Mekky, 2020).

properties

IUPAC Name

2-(hydroxymethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-6-2-1-3-9-7(6)5-10/h1-3,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERUWSCAVHYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663783
Record name 2-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)nicotinonitrile

CAS RN

182054-69-9
Record name 2-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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